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Compound of Interest

Compound Name: CEP1612

Cat. No.: B1668382 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the quantitative analysis of human

Centrosomal Protein 164 (CEP164) gene expression using quantitative PCR (qPCR). This

document includes validated primer information, detailed experimental protocols, and data

analysis guidelines.

Introduction
Centrosomal Protein 164 (CEP164) is a multifaceted protein crucial for two primary cellular

processes: the formation of primary cilia (ciliogenesis) and the DNA damage response (DDR).

[1][2] As a component of the distal appendages of the mother centriole, CEP164 is essential for

the docking of the basal body to the cell membrane, a critical step in initiating ciliogenesis.[3]

Furthermore, CEP164 plays a significant role in the ATR/ATM signaling cascade, which is

activated in response to DNA damage, thereby contributing to the maintenance of genomic

stability.[2][4] Given its involvement in these fundamental cellular functions, accurate

quantification of CEP164 gene expression is vital for research in areas such as ciliopathies,

cancer biology, and developmental biology.

Quantitative PCR Primers for Human CEP164
The following table provides details for a commercially available, pre-designed qPCR primer

pair for the human CEP164 gene. While these primers have been tested by the manufacturer, it
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is imperative that researchers perform their own validation experiments to ensure optimal

performance in their specific experimental setup.[5][6]

Target Gene Human CEP164

Locus ID 22897

Accession No. NM_014956

Forward Primer (5'-3') CACCAGCAAGTGATGGCTAAGG

Reverse Primer (5'-3') TGTTGCTCCTGCCTCACAGTCT

Supplier OriGene Technologies, Inc.

Catalog No. HP211284

Note: These primers are designed to be compatible with SYBR Green-based qPCR detection.

Experimental Protocols
The following protocols are provided as a comprehensive guide. Adherence to the Minimum

Information for Publication of Quantitative Real-Time PCR Experiments (MIQE) guidelines is

strongly recommended to ensure the reliability and reproducibility of results.

RNA Extraction and Quantification
High-quality, intact RNA is essential for accurate gene expression analysis.

a. Materials:

Cells or tissue of interest

TRIzol™ Reagent or a suitable RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

Chloroform

Isopropanol

75% Ethanol (prepared with RNase-free water)
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RNase-free water

Spectrophotometer (e.g., NanoDrop)

b. Protocol:

Sample Lysis: Lyse cells or homogenized tissue using TRIzol™ Reagent or the lysis buffer

provided with your chosen RNA extraction kit, following the manufacturer's instructions.

Phase Separation (for TRIzol™): Add chloroform, vortex, and centrifuge to separate the

mixture into aqueous (RNA), interphase (DNA), and organic (protein) phases.

RNA Precipitation: Transfer the aqueous phase to a new tube and precipitate the RNA using

isopropanol.

RNA Wash: Wash the RNA pellet with 75% ethanol to remove salts and other impurities.

RNA Solubilization: Air-dry the pellet briefly and resuspend in an appropriate volume of

RNase-free water.

Quantification and Quality Control: Measure the RNA concentration and purity using a

spectrophotometer. An A260/A280 ratio of ~2.0 is indicative of pure RNA.[7] Assess RNA

integrity by gel electrophoresis if necessary.

cDNA Synthesis (Reverse Transcription)
a. Materials:

Total RNA (up to 1 µg)

Reverse Transcriptase (e.g., M-MLV Reverse Transcriptase)

Random primers or oligo(dT) primers

dNTP mix (10 mM)

RNase Inhibitor

5X Reaction Buffer
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RNase-free water

b. Protocol:

RNA Denaturation: In a PCR tube, combine up to 1 µg of total RNA with random primers or

oligo(dT) primers and RNase-free water to the desired volume. Incubate at 65°C for 5

minutes, then place on ice for at least 1 minute.

Reverse Transcription Master Mix: Prepare a master mix containing 5X Reaction Buffer,

dNTP mix, RNase Inhibitor, and Reverse Transcriptase.

cDNA Synthesis: Add the master mix to the denatured RNA and primers. Incubate at 25°C

for 10 minutes (primer annealing), followed by 42°C for 50-60 minutes (cDNA synthesis), and

finally 70°C for 15 minutes to inactivate the reverse transcriptase.[7]

Storage: The resulting cDNA can be stored at -20°C.

Quantitative PCR (qPCR)
a. Materials:

cDNA template

2X SYBR Green qPCR Master Mix

CEP164 Forward Primer (10 µM)

CEP164 Reverse Primer (10 µM)

Nuclease-free water

qPCR-compatible plates/tubes

b. qPCR Reaction Setup:
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Component
Volume (µL) for a 20 µL
reaction

Final Concentration

2X SYBR Green Master Mix 10 1X

Forward Primer (10 µM) 0.4 200 nM

Reverse Primer (10 µM) 0.4 200 nM

cDNA Template 1-2 (e.g., 10-50 ng)

Nuclease-free water to 20 -

c. qPCR Cycling Conditions:

Stage Temperature (°C) Time Cycles

Enzyme Activation 95 10 minutes 1

Denaturation 95 15 seconds 40

Annealing/Extension 60 60 seconds

Melt Curve Analysis
(Refer to instrument

guidelines)
1

d. Quality Control:

No-Template Control (NTC): A reaction with no cDNA template to check for contamination.

No-Reverse Transcriptase Control (-RT): A control from the cDNA synthesis step without

reverse transcriptase to check for genomic DNA contamination.

Melt Curve Analysis: To confirm the amplification of a single, specific product.[5]

Data Analysis
The comparative CT (ΔΔCT) method is a widely used approach for the relative quantification of

gene expression.[8][9]
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Normalization to a Reference Gene (ΔCT): ΔCT = CT(CEP164) - CT(Reference Gene) A

stable reference gene (e.g., GAPDH, ACTB) should be used for normalization.

Normalization to a Control Sample (ΔΔCT): ΔΔCT = ΔCT(Test Sample) - ΔCT(Control

Sample)

Calculation of Fold Change: Fold Change = 2-ΔΔCT

Visualization of Pathways and Workflows
CEP164 in Ciliogenesis Signaling Pathway
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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